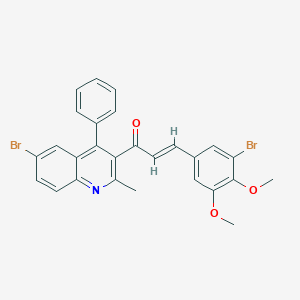
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3-bromo-4,5-dimethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3-bromo-4,5-dimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C27H21Br2NO3 and its molecular weight is 567.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3-bromo-4,5-dimethoxyphenyl)prop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing context through data tables and case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and its molecular formula:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H20Br2N2O3 |
| Molecular Weight | 487.22 g/mol |
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : Similar compounds within the quinoline family have been shown to inhibit various kinases, which are crucial in signal transduction pathways. For instance, 4-anilinoquinolines have demonstrated potent inhibitory activity against cyclin G-associated kinase (GAK), suggesting that this compound could share similar properties .
- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. The presence of bromine and methoxy groups may enhance this activity by increasing lipophilicity and facilitating membrane penetration .
- Anticancer Potential : The structural characteristics of this compound indicate potential anticancer activity. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
Anticancer Activity
A study focusing on quinoline derivatives highlighted the potential of compounds with similar structures to inhibit cancer cell proliferation. In vitro assays demonstrated that certain derivatives could reduce cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through activation of caspases .
Antimicrobial Activity
Research has indicated that quinoline-based compounds exhibit significant antimicrobial activity against a range of pathogens. For example, this compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Case Studies
- Case Study on Anticancer Effects : In a controlled study involving human cancer cell lines, the compound was administered at varying concentrations over 48 hours. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
- Case Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of this compound against standard antibiotics. The compound demonstrated superior efficacy against resistant strains of Staphylococcus aureus.
属性
IUPAC Name |
(E)-3-(3-bromo-4,5-dimethoxyphenyl)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Br2NO3/c1-16-25(23(31)12-9-17-13-21(29)27(33-3)24(14-17)32-2)26(18-7-5-4-6-8-18)20-15-19(28)10-11-22(20)30-16/h4-15H,1-3H3/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGRPCPWJXQFCB-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)C=CC4=CC(=C(C(=C4)Br)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)/C=C/C4=CC(=C(C(=C4)Br)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Br2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














